Reversed Regioselectivity in Epoxide Ring‑Opening: DIPEA·3HF vs. Pyridine·HF
In the ring‑opening of terminal epoxides, the choice of amine‑HF complex determines which regioisomer is obtained as the major product. Using a pyridine‑hydrogen fluoride mixture (Py·HF) yields predominantly 2‑fluoro‑1‑alkanols. In contrast, employing DIPEA·3HF (Hünig's hydrofluoride) reverses this selectivity, affording mainly 1‑fluoro‑2‑alkanols [1]. This is a clear, quantifiable difference in reaction outcome.
| Evidence Dimension | Regioselectivity in terminal epoxide opening |
|---|---|
| Target Compound Data | Major product: 1‑fluoro‑2‑alkanols |
| Comparator Or Baseline | Pyridine·HF: Major product: 2‑fluoro‑1‑alkanols |
| Quantified Difference | Reversal of major product regiochemistry |
| Conditions | Terminal epoxides, toluene solvent for Py·HF; DIPEA·3HF conditions as per reference |
Why This Matters
This divergent selectivity allows synthetic chemists to access different fluorohydrin scaffolds from the same starting material by simply switching reagents, making DIPEA·3HF essential for accessing 1‑fluoro‑2‑alkanol derivatives that are difficult to obtain with Py·HF.
- [1] EPFL Infoscience. (1990). Regioselective formation of fluorohydrins and their stereoselective conversion to fluoroolefins. Tetrahedron, 46(12), 4247–4254. View Source
